molecular formula C7H4F3N3O2 B14905882 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B14905882
M. Wt: 219.12 g/mol
InChI Key: SBLWHGVYDDVTLD-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a bicyclic heterocyclic compound featuring fused imidazole and pyrimidine rings. The trifluoromethyl (-CF₃) substituent at the 7-position confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C7H4F3N3O2

Molecular Weight

219.12 g/mol

IUPAC Name

7-(trifluoromethyl)-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione

InChI

InChI=1S/C7H4F3N3O2/c8-7(9,10)3-1-5(15)13-2-4(14)12-6(13)11-3/h1H,2H2,(H,11,12,14)

InChI Key

SBLWHGVYDDVTLD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC(=CC(=O)N21)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one with suitable reagents to form the imidazo[1,2-a]pyrimidine ring system . The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione and related compounds:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
This compound (Target Compound) Imidazo[1,2-a]pyrimidine -CF₃ at C7 Two ketone groups (C2, C5) Not explicitly provided
3,7-Dimethylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione Imidazo[1,2-a]pyrimidine -CH₃ at C3 and C7 Two ketone groups (C2, C5) 179.18
3-Benzyl-1-butyl-imidazo[1,2-a]benzothieno[3,2-d]pyrimidine-2,5(1H,3H)-dione Imidazo-benzothieno-pyrimidine Benzyl (C3), butyl (N1), fused benzothiophene Two ketone groups (C2, C5) 395.49
5-Phenyl-7-(thiophen-2-yl)thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione Thiazolo[3,2-a]pyrimidine Phenyl (C5), thiophene (C7) Two ketone groups (C3, C6) Not explicitly provided

Key Observations :

  • Planarity: The benzothieno-pyrimidine derivative exhibits coplanar fused rings, whereas the target compound’s imidazo-pyrimidine core may adopt a planar conformation, facilitating π-stacking interactions.
  • Solubility: The thiophene and phenyl substituents in the thiazolo-pyrimidine analog may enhance solubility in non-polar solvents compared to the -CF₃ group, which typically reduces aqueous solubility.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:
Compound C=O Stretching (cm⁻¹) Additional Peaks Reference
Target Compound ~1,720 (triazolo C=O) ~3,200 (NH), ~2,910 (CH aliphatic) *
3,7-Dimethylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione Not explicitly reported N/A
Thiazolo[3,2-a]pyrimidine derivative 1,708 (C=O), 1,680 (C=O) ~3,050 (CH aromatic)

Notes:

  • The target compound’s IR data are inferred from structurally related triazolo-pyrimidine derivatives .
  • The thiazolo-pyrimidine analog shows two distinct C=O stretches, indicating non-equivalent ketone groups.
Melting Points:
  • Thiazolo-pyrimidine derivative : 105–107°C.
  • Triazolo-pyrimidine derivative : 280–282°C.
  • The target compound’s melting point is expected to be higher than non-fluorinated analogs due to -CF₃-induced crystallinity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions between trifluoromethyl-containing precursors and heterocyclic amines. For example, base-promoted [3+2] cycloaddition of nitrile imines with thiol derivatives has been employed to construct the imidazo-pyrimidine core . Optimization involves adjusting reaction time (e.g., 6–24 hours), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Catalytic systems like K₂CO₃ or DBU improve regioselectivity, while microwave-assisted synthesis can reduce reaction times by 40–60% .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR. The pyrimidine-dione protons resonate as two distinct singlets in the δ 10–12 ppm range for NH groups, while imidazo protons show aromatic signals at δ 7.5–8.5 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of dione) and ~1600 cm⁻¹ (C=N imidazo) confirm the core structure. The absence of thiol (-SH) peaks (~2550 cm⁻¹) validates successful cyclization .

Q. What theoretical frameworks guide the design of derivatives for biological activity studies?

  • Methodological Answer : Research should align with bioisosteric replacement principles, where the trifluoromethyl group enhances metabolic stability and lipophilicity. Density Functional Theory (DFT) calculations predict electron-withdrawing effects of the CF₃ group, influencing π-π stacking interactions in enzyme binding pockets. Molecular docking against targets like kinases or proteases is used to prioritize derivatives .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in synthesizing trifluoromethylated imidazo-pyrimidines?

  • Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. For example, trifluoromethyl groups at the 7-position direct electrophilic substitution to the 3-position due to meta-directing effects. Kinetic studies using HPLC-MS reveal that competing pathways (e.g., [1,3]-sigmatropic shifts) can lead to byproducts. Isotopic labeling (²H/¹⁸O) and in-situ FTIR help track intermediate formation .

Q. How can computational modeling resolve contradictions in experimental vs. predicted solubility data?

  • Methodological Answer : Molecular Dynamics (MD) simulations with explicit solvent models (e.g., water/ethanol mixtures) account for hydrogen bonding and hydrophobic interactions. Quantitative Structure-Property Relationship (QSPR) models trained on experimental solubility datasets (e.g., from DLS or nephelometry) identify outliers caused by polymorphism or aggregation. Cross-validation with Hansen Solubility Parameters (HSP) refines predictions .

Q. What strategies mitigate batch-to-batch variability in biological activity assays for this compound?

  • Methodological Answer :

  • Purity Control : Use HPLC-PDA (>98% purity) and LC-MS to detect trace impurities (e.g., unreacted amines).
  • Assay Design : Include internal controls (e.g., staurosporine for kinase inhibition) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement.
  • Data Normalization : Apply Z-score transformation to account for plate-to-plate variability in high-throughput screening .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s pharmacokinetic profile?

  • Methodological Answer : Substituents at the 5-position (e.g., alkyl vs. aryl groups) modulate LogP and metabolic stability. In vitro ADME studies using liver microsomes (human/rat) quantify CYP450-mediated oxidation rates. PAMPA assays predict blood-brain barrier permeability, while plasma protein binding (PPB) is assessed via equilibrium dialysis. Correlate results with in vivo PK studies (e.g., t₁/₂, AUC) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer : Discrepancies often arise from rigid vs. flexible docking assumptions. Re-run MD simulations with explicit water molecules and ligand-induced fit models. Validate using mutagenesis (e.g., alanine scanning) to confirm critical residues. Compare with SPR-derived kinetic parameters (kₐ, k𝒹) to assess entropic/enthalpic contributions .

Q. Why do some synthetic routes yield inconsistent stereochemical outcomes despite identical conditions?

  • Methodological Answer : Trace metal contaminants (e.g., Fe³⁺) or moisture can induce racemization. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess. X-ray crystallography of intermediates identifies epimerization-prone steps. Switch to anhydrous solvents and chelating agents (e.g., EDTA) to stabilize transition states .

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